molecular formula C7H15ClN2O B1465140 5-(2-Aminoethyl)piperidin-2-one hydrochloride CAS No. 2097988-48-0

5-(2-Aminoethyl)piperidin-2-one hydrochloride

Cat. No. B1465140
M. Wt: 178.66 g/mol
InChI Key: JFIXLAWKWWPNHP-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)piperidin-2-one hydrochloride is an organic compound . It is a derivative of piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 5-(2-Aminoethyl)piperidin-2-one hydrochloride, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of 5-(2-Aminoethyl)piperidin-2-one hydrochloride is 164.63 . The InChI code is 1S/C6H12N2O.ClH/c7-3-5-1-2-6(9)8-4-5;/h5H,1-4,7H2,(H,8,9);1H .


Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

5-(2-Aminoethyl)piperidin-2-one hydrochloride is a powder at room temperature .

Scientific Research Applications

Chemical Reactivity and Derivatives

  • 5-(2-Aminoethyl)piperidin-2-one hydrochloride participates in the Boulton–Katritzky rearrangement, yielding spiropyrazoline compounds with potential applications in synthetic chemistry (Kayukova et al., 2018).

Potential in Cancer Research

  • Derivatives of 5-(2-Aminoethyl)piperidin-2-one hydrochloride have been explored as novel cytotoxic and anticancer agents. These derivatives displayed significant cytotoxicity in various cancer cell lines (Dimmock et al., 1998).

Role in Corrosion Inhibition

  • Piperidine derivatives, including structures similar to 5-(2-Aminoethyl)piperidin-2-one hydrochloride, have been studied as green corrosion inhibitors on iron surfaces. Theoretical investigations suggest their effectiveness in preventing corrosion (Belghiti et al., 2018).

Interaction with Human Serum Albumin

  • Studies indicate that compounds structurally related to 5-(2-Aminoethyl)piperidin-2-one hydrochloride, like 5-hydroxy-1-methylpiperidin-2-one, interact significantly with human serum albumin. This interaction has implications for drug delivery and pharmacokinetics (Yadav et al., 2018).

Potential in Neuropharmacology

  • Certain derivatives of 5-(2-Aminoethyl)piperidin-2-one hydrochloride have been identified as selective agonists at central and peripheral 5-HT3 receptors, which could have implications in neuropharmacology and treatment of neurological disorders (Bachy et al., 1993).

Safety And Hazards

The compound is classified under GHS07 for safety . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

Piperidines, including 5-(2-Aminoethyl)piperidin-2-one hydrochloride, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely continue to focus on the synthesis and pharmacological applications of piperidine derivatives .

properties

IUPAC Name

5-(2-aminoethyl)piperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-4-3-6-1-2-7(10)9-5-6;/h6H,1-5,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIXLAWKWWPNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Aminoethyl)piperidin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Aminoethyl)piperidin-2-one hydrochloride
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Reactant of Route 6
5-(2-Aminoethyl)piperidin-2-one hydrochloride

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